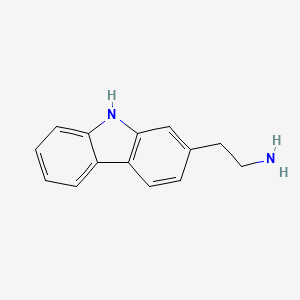

9H-Carbazole-2-ethanamine

Description

Structure

3D Structure

Properties

CAS No. |

67777-62-2 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-(9H-carbazol-2-yl)ethanamine |

InChI |

InChI=1S/C14H14N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7-8,15H2 |

InChI Key |

LNRTZXJBLJXDSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CCN |

Origin of Product |

United States |

Computational and Theoretical Investigations of 9h Carbazole 2 Ethanamine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Ground State Properties Prediction

DFT calculations are routinely employed to predict the ground-state properties of molecules like 9H-Carbazole-2-ethanamine. These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be calculated, including:

Electronic Energy: The total energy of the molecule in its electronic ground state.

Dipole Moment: A measure of the polarity of the molecule, which influences its interactions with other molecules and external electric fields.

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: The outermost orbital containing electrons. Its energy level is related to the ionization potential and indicates the ability of the molecule to donate electrons. For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system.

LUMO: The innermost orbital without electrons. Its energy level is related to the electron affinity and indicates the ability of the molecule to accept electrons. The location of the LUMO can vary depending on the nature of the substituents.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and easier excitation.

For a hypothetical FMO analysis of this compound, one would expect the HOMO to be delocalized over the carbazole moiety. The ethanamine side chain, being an electron-donating group, could potentially raise the HOMO energy level. The LUMO might also be centered on the carbazole ring, and its energy would be influenced by the electronic nature of the entire molecule.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 | Primarily on the carbazole ring |

| LUMO | -1.0 to -2.0 | Primarily on the carbazole ring |

| HOMO-LUMO Gap | 3.5 to 5.5 | - |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgsemanticscholar.orgnih.gov It is a widely used method for predicting absorption and emission spectra. For this compound, TD-DFT calculations could provide insights into:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher energy orbital. These energies correspond to the absorption bands observed in UV-Vis spectroscopy.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Electronic Transitions: TD-DFT can identify which molecular orbitals are involved in a given electronic transition (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.), providing a detailed picture of the charge redistribution upon excitation.

In studies of other carbazole derivatives, TD-DFT has been instrumental in explaining their photophysical properties, such as fluorescence and phosphorescence. The method can predict how different substituents on the carbazole core tune the absorption and emission wavelengths.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|---|

| S1 | 3.8 - 4.2 | 295 - 326 | 0.1 - 0.3 | HOMO -> LUMO |

| S2 | 4.3 - 4.7 | 264 - 288 | 0.2 - 0.5 | HOMO-1 -> LUMO |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The ethanamine side chain can rotate around its single bonds, leading to various possible three-dimensional arrangements (conformers).

A conformational analysis using MD would involve:

Simulation Setup: Placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box) and defining the physical laws that govern the interactions between atoms.

Trajectory Analysis: Running the simulation for a sufficient length of time to sample a wide range of conformations. The resulting trajectory can be analyzed to identify the most stable conformers and the energy barriers between them.

Structural Properties: Calculating average structural properties, such as the distribution of dihedral angles in the side chain, to understand the molecule's flexibility and preferred shapes.

Understanding the conformational preferences of this compound is crucial as different conformers can have different biological activities and physical properties.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological effect. nih.gov For this compound, in silico SAR studies could be used to predict its potential as a therapeutic agent.

This would typically involve:

Molecular Docking: Simulating the interaction of this compound with a specific biological target, such as a protein receptor or enzyme. This can predict the preferred binding mode and estimate the binding affinity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are responsible for the molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of a series of related compounds with their experimentally determined biological activities.

A study on β-blockers, which included a carbazole moiety, utilized in silico methods and SAR to investigate their potential as inhibitors of the SARS-CoV-2 main protease. nih.gov This highlights the utility of such computational approaches in drug discovery and lead optimization. For this compound, such studies could guide the design of new derivatives with improved biological activity.

Applications of 9h Carbazole 2 Ethanamine and Its Derivatives in Materials Science

Organic Electronic and Optoelectronic Materials

The electron-rich nature and excellent charge-transporting capabilities of carbazole (B46965) derivatives make them highly suitable for use in organic electronic and optoelectronic devices. researchgate.net These materials play critical roles in facilitating charge injection, transport, and emission, which are fundamental processes in devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors.

Derivatives of 9H-Carbazole-2-ethanamine are extensively explored in the development of hole-transporting materials (HTMs) for various optoelectronic applications, most notably in perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (DSSCs). nih.govrsc.orgresearchgate.net The primary function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing layer to the electrode, while simultaneously blocking electrons to prevent charge recombination. nih.gov Carbazole-based compounds are particularly well-suited for this role due to their high hole mobility and appropriate energy level alignment with common perovskite and dye sensitizers. nih.govbohrium.com

Recent research has focused on designing novel carbazole-based HTMs with enhanced performance and stability. For instance, three-arm-type carbazole derivatives have been synthesized and successfully employed in CH3NH3PbI3-based perovskite solar cells, achieving a remarkable power conversion efficiency (PCE) of 14.79%. rsc.org In another study, donor-acceptor (D-A) type carbazole derivatives were developed, where the carbazole unit acts as the electron donor. rsc.org One such derivative, when used as an HTM, resulted in a PSC with a high PCE of 20.40%, outperforming other carbazole-based HTMs in the same study. rsc.org The strategic incorporation of electron-withdrawing groups in these D-A structures can enhance molecular interactions and passivate defects at the perovskite/HTM interface. rsc.org

The performance of several carbazole-based HTMs in perovskite solar cells is summarized in the table below.

| HTM Code | Molecular Structure Type | Power Conversion Efficiency (PCE) | Reference |

| SGT-405 | Three-arm carbazole | 14.79% | rsc.org |

| KZRD | Donor-Acceptor | 20.40% | rsc.org |

| TM-13 | 9-phenyl-9H-carbazole branch | 20.44% | bohrium.com |

This table presents a selection of research findings on carbazole-based hole-transporting materials and their performance in perovskite solar cells.

Furthermore, theoretical studies using density functional theory (DFT) have been employed to design and screen new carbazole-based molecules for their potential as HTMs. nih.gov These computational methods help in predicting the frontier molecular orbital (FMO) energies, which are crucial for ensuring proper energy level alignment and minimizing charge recombination at the device interfaces. nih.gov Such studies have identified several promising carbazole derivatives that are expected to facilitate efficient hole transport. nih.gov

In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound are pivotal as both emitting materials and host materials in the emissive layer. mdpi.com The carbazole moiety's high triplet energy and good charge-carrier mobility make it an excellent building block for host materials in phosphorescent OLEDs (PhOLEDs), where it facilitates efficient energy transfer to the phosphorescent guest emitter. mdpi.com

Carbazole-based host materials are designed to have a high triplet energy to confine the triplet excitons on the guest molecules, preventing energy back-transfer and ensuring high emission efficiency. nih.gov A variety of carbazole derivatives have been synthesized for this purpose, including those with pyridinyl-carbazole fragments, which have demonstrated high thermal stability and triplet energies around 2.81-2.82 eV. nih.gov PhOLEDs fabricated with these hosts have shown impressive performance, with a green device exhibiting a power efficiency of 34.1 lm/W and a current efficiency of 33.9 cd/A at a brightness of 1000 cd/m². nih.gov

Moreover, carbazole derivatives are integral to the development of emitters for thermally activated delayed fluorescence (TADF) OLEDs. semanticscholar.org In TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the harvesting of triplet excitons through reverse intersystem crossing to the singlet state, leading to enhanced fluorescence. Carbazole units often serve as the electron-donating part of donor-acceptor molecules designed for TADF applications. semanticscholar.org

The performance of OLEDs utilizing carbazole-based host materials is highlighted in the following table.

| Host Material | Emitter | Device Type | External Quantum Efficiency (EQE) | Power Efficiency |

| H2 | Ir(ppy)3 (green) | PhOLED | 9.4% at 1000 cd/m² | 34.1 lm/W |

| H2 | FIrpic (blue) | PhOLED | 10.3% at 100 cd/m² | 24.9 lm/W |

| mDCP | FIrpic (blue) | PhOLED | 18.6% | 43 cd/A |

| mDCP | 4CzIPN (green) | TADF OLED | 21% | 66 cd/A |

This table showcases the performance of selected OLEDs employing carbazole-based host materials, demonstrating their versatility in achieving high efficiencies for different emission colors.

Carbazole derivatives are widely utilized as photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong light absorption characteristics and excellent charge-transfer properties. nih.govnih.gov In a DSSC, the sensitizer absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The carbazole unit often serves as the electron donor in a donor-π-acceptor (D-π-A) molecular architecture, which is a common design for organic DSSC dyes. nih.gov

The design of carbazole-based sensitizers involves connecting the carbazole donor to an acceptor/anchoring group, such as cyanoacrylic acid or rhodanine-3-acetic acid, through a π-conjugated spacer. researchgate.netnih.gov This D-π-A structure facilitates intramolecular charge transfer upon photoexcitation, promoting efficient electron injection into the TiO2. The choice of the acceptor and π-spacer significantly influences the photophysical, electrochemical, and photovoltaic properties of the resulting DSSC. researchgate.net

Theoretical studies using density functional theory (DFT) have been instrumental in designing and understanding the properties of carbazole-based dyes. jnsam.comjnsam.com These calculations help in predicting the absorption spectra, energy levels, and charge transfer characteristics of new sensitizer molecules, thereby guiding the synthesis of more efficient dyes. jnsam.comjnsam.com For instance, DFT computations have been used to investigate the effect of substituting the hydrogen atom of the NH group in carbazole with different moieties, revealing how such modifications can tune the material's properties for better DSSC performance. jnsam.comjnsam.com

The following table presents the performance of a DSSC using a carbazole-based sensitizer.

| Sensitizer | Molecular Architecture | Power Conversion Efficiency (PCE) |

| Carbazole-based dye | Donor-π-Acceptor | Varies based on acceptor/spacer |

This table illustrates the general application of carbazole derivatives in DSSCs, where specific performance depends on the detailed molecular structure of the sensitizer.

The excellent charge-transporting properties of carbazole derivatives also make them promising materials for the active layer in organic field-effect transistors (OFETs). rsc.org OFETs are fundamental components of organic electronics, and their performance is largely determined by the charge carrier mobility of the organic semiconductor used. Carbazole-based materials, being p-type semiconductors, facilitate the transport of holes. nih.gov

New indolo[3,2-b]carbazole derivatives have been synthesized and characterized for their application in FETs. rsc.org By strategically placing alkyl chains at the ends of the molecule rather than on the nitrogen atoms of the carbazole backbone, a more ordered molecular packing in the solid state can be achieved, which is beneficial for charge transport. rsc.org Thin films of these materials have shown that the molecules orient themselves perpendicular to the surface, a favorable arrangement for charge transport between the source and drain electrodes in an OFET. rsc.org

OFETs based on a 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole semiconductor have demonstrated a high hole mobility of 0.22 cm²/V·s with an on/off ratio of approximately 10⁵. rsc.org This level of performance is among the best reported for indolo[3,2-b]carbazole derivatives and highlights the potential of carbazole-based materials in high-performance organic transistors. rsc.org

The performance of an OFET based on a carbazole derivative is summarized below.

| Semiconductor Material | Hole Mobility (μh) | On/Off Ratio |

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 cm²/V·s | ~10⁵ |

This table highlights the high performance of a specific indolo[3,2-b]carbazole derivative as the active material in an organic field-effect transistor.

Polymer Chemistry and Conjugated Polymer Systems

The ability of the carbazole moiety to be incorporated into polymer chains has led to the development of a wide range of carbazole-containing polymers with interesting electronic and optical properties. mdpi.com These polymers find applications in various fields, including as conductive materials and in electronic devices. mdpi.com

The synthesis of carbazole-containing polymers can be achieved through various methods, including chemical and electrochemical polymerization of carbazole monomers. mdpi.com Chemical polymerization is often carried out using oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com Electropolymerization, on the other hand, involves the direct formation of the polymer film on an electrode surface through an anodic reaction, which is considered a cleaner method as it does not require a catalyst. mdpi.com

The ethylamine group in this compound provides a reactive site for the synthesis of novel monomers. This group can be modified to introduce polymerizable functionalities, such as vinyl groups. For example, 9-vinyl-9H-carbazole can be synthesized and then polymerized to form poly(N-vinylcarbazole) (PVK), a well-known photoconductive polymer. mdpi.com While the direct synthesis from this compound is not explicitly detailed in the provided context, the functionalization of the carbazole ring is a common strategy to create new monomers. mdpi.comuobaghdad.edu.iq

The synthesis of a carbazole-based monomer can be illustrated by the preparation of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, which involves a three-step process starting from 9H-carbazole: bromination, cyanation, and finally vinylation. mdpi.com

A general scheme for the synthesis of a carbazole-containing monomer is as follows:

Functionalization of the Carbazole Ring: Introduction of reactive groups (e.g., bromine) onto the carbazole core. mdpi.com

Modification of Functional Groups: Conversion of the introduced groups into desired functionalities (e.g., cyano groups). mdpi.com

Introduction of a Polymerizable Group: Attachment of a polymerizable moiety (e.g., a vinyl group) to the nitrogen atom. mdpi.com

These synthetic strategies allow for the creation of a diverse library of carbazole-based monomers, which can then be polymerized to produce materials with tailored properties for specific applications in materials science.

Electrochemical and Chemical Polymerization Strategies

The synthesis of polycarbazoles can be achieved through various electrochemical and chemical polymerization methods, each offering distinct advantages in controlling the polymer structure and properties.

Electrochemical Polymerization: This method involves the direct polymerization of carbazole monomers onto a conductive substrate via anodic oxidation. It is a clean technique that does not require catalysts and allows for the direct grafting of the polymer film onto an electrode. The polymerization of carbazole typically occurs at the 3, 6, and 9 positions, with the 3 and 6 positions being the most reactive for coupling. However, direct polymerization of the carbazole monomer requires a high oxidation potential and can be sluggish. To overcome this, highly conjugated monomers incorporating electron-rich heterocycles like 3,4-ethylenedioxythiophene (EDOT) have been designed, which polymerize at lower oxidation potentials. The resulting polymer films are stable, electroactive, and well-adhered to the electrode surface. For instance, films can be generated from carbazole and 2-(9H-carbazol-9-yl)acetic acid (CzA) in acetonitrile solutions, with the composition and properties of the film being dependent on the monomer feed ratio.

Chemical Polymerization: Chemical methods offer versatility in synthesizing a wide range of carbazole-based polymers.

Oxidative Polymerization: This common technique uses oxidizing agents like ferric chloride (FeCl₃) or ammonium peroxodisulfate to polymerize carbazole monomers. For example, interfacial polymerization of carbazole using ammonium peroxodisulfate can yield three-dimensional hollow microspheres of polycarbazole.

Palladium-Catalyzed Polycondensation: Techniques like Suzuki and Sonogashira coupling allow for the synthesis of conjugated copolymers with well-defined, alternating comonomer sequences. This method enables the incorporation of various comonomers, providing precise control over the polymer's electronic and optical properties. For example, a series of conjugated polymers based on the 1,8-carbazolylene unit were synthesized via Pd-catalyzed polycondensation.

Photoinduced Step-Growth Polymerization: A novel photochemical approach utilizes light to initiate the polymerization of specially designed monomers. Irradiation of 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) in the presence of an iodonium salt leads to the formation of a conjugated polymer through successive electron transfer, proton release, and radical coupling reactions.

| Polymerization Strategy | Key Features | Typical Reagents/Conditions | Resulting Polymer Characteristics |

|---|---|---|---|

| Electrochemical Polymerization | Direct film deposition on electrode; catalyst-free. | Anodic oxidation in electrolyte solution (e.g., acetonitrile). | Stable, electroactive, well-adhered films. |

| Chemical Oxidative Polymerization | Versatile for bulk synthesis; can produce unique morphologies. | Oxidizing agents (FeCl₃, ammonium peroxodisulfate). | Can form films or microspheres. |

| Pd-Catalyzed Polycondensation | Precise control over alternating copolymer structure. | Suzuki or Sonogashira coupling conditions with a Pd catalyst. | Well-defined conjugated copolymers. |

| Photoinduced Polymerization | Metal-free synthesis initiated by light. | Photoinitiator system (e.g., iodonium salt) and UV light. | Hollow spherical conjugated polymers. |

Block and Random Copolymer Synthesis with Carbazole Units

Copolymerization is a powerful strategy to tailor the properties of carbazole-based materials by combining them with other functional monomer units in either a block or random sequence.

Block Copolymers: These polymers consist of long sequences, or "blocks," of one monomer followed by a block of another. Controlled polymerization techniques are essential for their synthesis.

Living Anionic Polymerization: This method allows for the synthesis of di-block copolymers with controlled block lengths and narrow molecular weight distributions. For example, poly(propylene oxide)-block-poly(9-(2,3-epoxypropyl) carbazole) (PPO-b-PEPK) has been prepared in one pot via sequential monomer addition. rsc.orgresearchgate.net The resulting copolymers exhibit two distinct glass transition temperatures (Tg), corresponding to each block. rsc.orgresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique used to synthesize block copolymers with complex architectures. For instance, block copolymers containing carbazole groups and a europium complex have been synthesized via RAFT, yielding materials with predictable molecular weights and low polydispersity, showing potential for memory and light-emitting devices. nih.gov

Random Copolymers: In random copolymers, the monomer units are arranged in a statistical or random sequence along the polymer chain. These are often synthesized when precise control over the monomer sequence is not required or when a blend of properties is desired. Methods like Suzuki polycondensation can produce random copolymers. frontiersin.org Copolymers with pendant carbazole and (di)phenylanthracene units have been synthesized via RAFT polymerization to study energy transfer between the units, comparing the efficiency in block versus random sequences. nih.gov

Influence of Substitution on Polymer Properties and Processability

The properties of carbazole-based polymers can be finely tuned by introducing various substituent groups onto the carbazole ring at the nitrogen (N-position) or the aromatic backbone (e.g., 3,6- or 2,7-positions).

N-Position Substitution: Modifying the nitrogen atom is a common strategy to improve solubility and processability, which are often poor for unsubstituted polycarbazoles. acs.org Attaching flexible alkyl chains or other functional groups can disrupt the rigid polymer backbone, making the material more soluble in common organic solvents. acs.org This substitution can also be used to introduce specific functionalities, such as in the synthesis of carbazole-fluorene copolymers where various substituents at the N-carbazole position (e.g., 2-ethylhexyl) were shown to influence electroluminescence properties and device performance.

Backbone Substitution: The connectivity of the carbazole units in the polymer chain significantly impacts the electronic properties.

Poly(3,6-carbazoles): These polymers often have lower molecular weights and less effective conjugation. single-molecule.nl

Poly(2,7-carbazoles): This linkage results in a more linear polymer backbone, leading to an extended conjugation length and a lower band gap compared to their 3,6-linked counterparts. single-molecule.nl This improved conjugation is beneficial for applications in transistors and solar cells. acs.org

| Substitution Position | Primary Effects | Resulting Property Changes |

|---|---|---|

| N-Position (Position 9) | Improved solubility and processability; introduction of new functionalities. | Increased solubility in organic solvents; tunable thermal and electronic properties. acs.org |

| 3,6-Positions | Leads to polymers with less effective conjugation. | Higher band gap; often lower molecular weight. single-molecule.nl |

| 2,7-Positions | Creates a more linear polymer backbone. | Extended conjugation length; lower band gap; improved charge transport. single-molecule.nl |

| 1,8-Positions | Shows characteristics of both 3,6- and 2,7-polycarbazoles. | Tunable energy levels based on comonomer structure. frontiersin.org |

Photophysical Phenomena and Energy Transfer Studies

The rich photophysical properties of carbazole derivatives are central to their application in optoelectronic devices. Understanding their fluorescence, phosphorescence, and energy transfer mechanisms is key to designing high-performance materials.

Fluorescence and Phosphorescence Investigations

Carbazole-containing polymers are known for their strong fluorescence, typically in the blue region of the spectrum.

Fluorescence: In dilute solutions, carbazole-fluorene copolymers exhibit intense photoluminescence with high quantum yields (78–87%). The emission originates from the relaxation of singlet excitons. In the solid state, the photophysical behavior can change significantly. For example, di-block copolymers of PPO and PEPK show fluorescence from isolated carbazole units in solution, but in the solid-state film, they exhibit broad, red-shifted emission characteristic of excimers (excited-state dimers). rsc.orgresearchgate.net The monomer and polymer of carbazole-thiazolo[5,4-d]thiazole (CzTT) exhibit fluorescence emission at 461 nm and 448 nm, respectively. rsc.org

Phosphorescence: Phosphorescence, emission from the triplet excited state, is also an important property. The relatively high triplet energy level of the carbazole moiety makes it an excellent host material for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), particularly for blue dopants. mdpi.com The purposeful molecular design of carbazole derivatives allows for the tuning of their triplet emission properties. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling OLEDs to theoretically achieve 100% internal quantum efficiency with purely organic molecules. Carbazole is a popular electron-donating building block for TADF emitters due to its excellent hole-transporting capabilities.

The key to designing effective TADF molecules is to achieve a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This is typically accomplished in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) is localized on the donor (e.g., carbazole) and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. A large spatial separation between the HOMO and LUMO, often achieved by creating a highly twisted structure between the D and A units, minimizes the exchange energy and thus reduces ΔE_ST.

For example, replacing carbazole (Cz) with 1,3,6,8-tetramethyl-carbazole (tMCz) in a D-A molecule introduced additional steric hindrance, leading to a more twisted structure. frontiersin.orgnih.gov This resulted in a small ΔE_ST (0.10 eV) and successful TADF behavior, whereas the analogous Cz-based compound was a conventional fluorophore. frontiersin.orgnih.gov OLEDs using the tMCz-based emitter achieved a very high external quantum efficiency of 26.0%. frontiersin.orgnih.gov Similarly, highly congested pyridine-carbonitrile-carbazole emitters with unique twisted structures have shown excellent TADF properties and led to devices with efficiencies approaching 30%. nih.gov

| Compound | Donor (D) | Acceptor (A) | ΔE_ST (eV) | Key Structural Feature | Device EQE_max (%) |

|---|---|---|---|---|---|

| tMCzPN | 1,3,6,8-tetramethyl-carbazole (tMCz) | Diphenylnicotinonitrile | 0.10 | High steric hindrance from methyl groups. frontiersin.orgnih.gov | 26.0 |

| CzPN | Carbazole (Cz) | Diphenylnicotinonitrile | Large | Less twisted structure. frontiersin.orgnih.gov | 5.3 (non-TADF) |

| 246tCzPPC | Di(t-butyl)carbazole-phenyl | 2,6-diphenylpyridine-3,5-dicarbonitrile (PPC) | Small | Highly congested, two consecutive large twist angles. nih.gov | 29.6 |

| BDPCC-PXB | 3,6-bis(3,6-diphenylcarbazolyl)carbazole | 10H-phenoxaborin (PXB) | 0.058 | Theoretically designed for deep blue emission. researchgate.net | N/A (Theoretical) |

Fluorescence Resonance Energy Transfer (FRET) in Polymeric Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor chromophore through long-range dipole-dipole coupling. single-molecule.nl This mechanism is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption.

In carbazole-containing polymeric systems, FRET is a crucial mechanism for manipulating light emission and improving device efficiency. By covalently attaching an "antenna" chromophore to a polymer backbone, light absorbed by the antenna can be efficiently transferred to the polymer, which then emits light. This strategy can broaden the absorption range of the material. For instance, attaching a carbazole antenna to a poly(fluorene/thiophene-alt-benzotriazole) system has shown promising results. nih.gov

The efficiency of FRET can be estimated by measuring the decrease in the fluorescence lifetime of the donor in the presence of the acceptor. In a study of a terpolymer bearing a fluorescein derivative (donor) as a side group, the occurrence of FRET to the polymer backbone (acceptor) was confirmed by a significant shortening of the fluorescein's fluorescence lifetime, with a calculated energy transfer efficiency of about 33%. nih.gov FRET-based systems using carbazole derivatives have also been developed for bioimaging applications, where the energy transfer efficiency can be modulated by environmental factors like pH. elspub.com This highlights the utility of FRET in designing "smart" materials based on carbazole polymers. acs.org

Self-Assembly and Nanomaterial Formation

The intrinsic properties of the this compound scaffold, particularly its planar, aromatic carbazole core and the functional ethanamine side chain, make it and its derivatives promising candidates for the construction of novel nanomaterials through self-assembly processes. These processes are governed by a delicate interplay of non-covalent interactions, leading to the spontaneous organization of molecules into well-defined, functional architectures.

Formation of Fluorescent Organic Nanoparticles

Derivatives of this compound are actively being explored for the creation of fluorescent organic nanoparticles (FONs). These nanoparticles are of significant interest due to their potential applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs). The formation of FONs from carbazole derivatives is typically achieved through self-assembly in solution, driven by the poor solubility of the aromatic core in certain solvents, leading to aggregation and nanoparticle formation.

The fluorescence of these nanoparticles is a key feature, often exhibiting aggregation-induced emission (AIE) characteristics. In the dissolved state, some carbazole derivatives may show weak fluorescence due to intramolecular rotations and other non-radiative decay pathways. However, upon aggregation into nanoparticles, these intramolecular motions are restricted, which can lead to a significant enhancement of the fluorescence quantum yield. The ethanamine group can play a crucial role in this process by influencing the solubility and intermolecular interactions, thereby affecting the size, morphology, and photophysical properties of the resulting nanoparticles.

Research on various carbazole-based molecules has demonstrated that their structure plays a vital role in controlling the morphology, rate of formation, and fluorescent activity of the resulting nanoparticles. For instance, studies on different carbazole derivatives have shown that they can act as reducing agents for the synthesis of fluorescent gold nanoparticles, where the carbazole derivatives also functionalize the surface of the nanoparticles, influencing their final properties. nih.gov

Table 1: Representative Photophysical Properties of Carbazole-Based Fluorescent Organic Nanoparticles

| Derivative Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Average Particle Size (nm) |

| Carbazole-Benzoxazole | 380 | 450 | 65 | 100-150 |

| Carbazole-Carborane | 350 | 488 | 55 (in solid state) | Not specified |

| Carbazole-Oxadiazole | 360-390 | 430-490 | Not specified | Not specified |

Note: The data in this table are representative of various carbazole derivatives and are intended to be illustrative of the potential properties of nanoparticles derived from this compound.

Supramolecular Assemblies of Carbazole-Ethanamine Derivatives

The self-assembly of this compound derivatives into supramolecular structures is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. The carbazole ring, with its extended π-electron system, is prone to π-π stacking, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge, contributing to the stability of the assembly.

The interplay of these non-covalent forces can be finely tuned by modifying the structure of the this compound derivative. For instance, the introduction of additional functional groups can alter the hydrogen-bonding patterns or the steric hindrance, thereby influencing the final supramolecular arrangement. The study of these assemblies often involves techniques such as X-ray diffraction, scanning electron microscopy, and various spectroscopic methods to elucidate the molecular packing and the nature of the intermolecular interactions.

Table 2: Intermolecular Interactions in Supramolecular Assemblies of Carbazole Derivatives

| Interaction Type | Description | Key Functional Groups Involved | Resulting Structures |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen. | Ethanamine (-NH2), Amide groups, Carboxylic acid groups | 1D chains, 2D sheets, 3D networks |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Carbazole core | Columnar stacks, Herringbone patterns |

| Van der Waals Forces | Weak, non-specific interactions between molecules. | Alkyl chains, entire molecule | Overall packing and cohesion |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The construction of the carbazole (B46965) framework and the introduction of the ethanamine side chain are pivotal steps in the synthesis of 9H-Carbazole-2-ethanamine derivatives. Future research is poised to move beyond traditional methods, focusing on more efficient, sustainable, and versatile synthetic strategies.

Key areas of development include:

C-H Activation: Direct C-H activation is an emerging and powerful tool for the functionalization of carbazole cores. nih.gov This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy. Future methodologies may focus on regioselective C-H amination or alkylation to introduce the ethanamine moiety or its precursors directly onto the carbazole ring.

Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in the synthesis of carbazoles through hydroarylation and other cross-coupling reactions. nih.gov Future work will likely involve the development of novel palladium catalysts with higher turnover numbers and the ability to operate under milder reaction conditions.

Annulation Strategies: [4+2] annulation reactions are a highly effective method for constructing the carbazole skeleton from indole precursors. nih.gov Research in this area will likely focus on expanding the substrate scope and developing enantioselective annulation reactions to produce chiral carbazole derivatives.

Multi-component Reactions: Three-component annulation reactions have been reported for the synthesis of carbazole-2-carboxylates, which can be further modified to introduce the ethanamine group. nih.gov The development of new multi-component reactions will enable the rapid assembly of complex carbazole-ethanamine derivatives from simple starting materials.

A variety of synthetic approaches have been employed to create diverse carbazole derivatives, including those starting from 1,2,3,4-tetrahydro-9H-carbazole. mdpi.com For instance, condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with amino compounds yields corresponding imino derivatives. mdpi.com Further reactions, such as cyclization with chloroacetic acid or thionyl chloride, can produce more complex heterocyclic systems. mdpi.com

| Synthetic Strategy | Description | Potential Advantages |

| C-H Activation | Direct functionalization of C-H bonds on the carbazole nucleus. | Increased atom economy, reduced synthetic steps. nih.gov |

| Palladium-Catalyzed Hydroarylation | Formation of the carbazole ring through palladium-mediated cyclization. | High efficiency and regioselectivity. nih.gov |

| [4+2] Annulation | Construction of the carbazole skeleton from indole derivatives. | Effective for creating the core tricyclic structure. nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to form complex molecules. | High efficiency and molecular diversity. nih.gov |

Advanced Functional Material Design and Performance Enhancement

Carbazole derivatives are renowned for their excellent charge-transport and photoelectric properties, making them prime candidates for use in advanced functional materials. acs.org The this compound scaffold provides a versatile building block for designing materials with enhanced performance in various optoelectronic applications.

Future research in this area will focus on:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as hosts in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy. mdpi.comresearchgate.net The ethanamine side chain can be modified to tune the electronic properties and morphology of the material, leading to improved device efficiency and stability. mdpi.comresearchgate.net Novel carbazole derivatives are being synthesized for potential applications in OLEDs, with a focus on achieving stable blue light emission. semanticscholar.orgmdpi.com

Solar Cells: Carbazole derivatives are effective as hole-transporting materials (HTMs) in perovskite solar cells and dye-sensitized solar cells (DSSCs). mdpi.comrsc.org The design of new carbazole-ethanamine-based HTMs with optimized energy levels and charge mobility is a key area of research. acs.org Engineering of carbazole-based co-sensitizers is also a promising strategy for enhancing the efficiency of DSSCs.

Sensors: The electron-rich nature of the carbazole ring makes it suitable for use in chemical sensors. The ethanamine group can act as a recognition site for specific analytes, and modification of this group can lead to sensors with high sensitivity and selectivity.

Porous Materials: The design and synthesis of carbazole-based porous coordination cages have been reported. rsc.org These materials have potential applications in gas storage and separation. The functionalization of the carbazole unit can be used to tune the pore size and surface properties of these materials.

| Application | Role of Carbazole-Ethanamine Derivatives | Performance Enhancement Strategies |

| OLEDs | Host materials, emitters. mdpi.comresearchgate.netsemanticscholar.org | Tuning electronic properties, improving thermal stability. mdpi.comresearchgate.net |

| Solar Cells | Hole-transporting materials, co-sensitizers. acs.orgmdpi.comrsc.org | Optimizing energy levels, enhancing charge mobility. |

| Sensors | Recognition elements. | Modifying the ethanamine group for specific analyte binding. |

| Porous Materials | Building blocks for coordination cages. rsc.org | Functionalizing the carbazole core to control pore properties. |

Exploration of Novel Biological Targets and Mechanistic Pathways

Carbazole alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govechemcom.com The this compound scaffold is a promising starting point for the discovery of new therapeutic agents.

Emerging trends in this field include:

Anticancer Drug Discovery: Carbazole derivatives have been investigated as potent anticancer agents for over four decades. nih.govbiomedjournal.com Future research will focus on identifying novel biological targets and elucidating the mechanisms of action of these compounds. frontiersin.org For example, some carbazole derivatives have been shown to induce apoptosis and inhibit mitosis in cancer cells. frontiersin.org The N-substituted carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to have an antitumor function by reactivating the p53 pathway in human melanoma cells. nih.gov

Neurodegenerative Diseases: Carbazole-based compounds are being explored as multi-functional agents for the treatment of Alzheimer's disease. nih.govresearchgate.net These compounds can exhibit cholinesterase inhibition, antioxidant activity, and metal chelation properties. nih.gov Phyto-carbazole alkaloids from the Rutaceae family have also shown potential as protective agents against neurodegenerative diseases. nih.gov

DNA Methyltransferase (DNMT) Inhibition: Novel carbazole derivatives have been designed and evaluated as potent DNMT1 inhibitors, which are attractive targets for cancer chemotherapy. nih.gov

Antimicrobial Agents: Carbazole derivatives have demonstrated antibacterial and antifungal activities. ijrpc.com Further research will focus on developing new carbazole-based antibiotics to combat drug-resistant pathogens.

| Therapeutic Area | Biological Target/Mechanism | Example |

| Cancer | Apoptosis induction, mitosis inhibition, p53 pathway reactivation. frontiersin.orgnih.gov | 9-ethyl-9H-carbazole-3-carbaldehyde nih.gov |

| Neurodegenerative Diseases | Cholinesterase inhibition, antioxidant, metal chelation. nih.govresearchgate.net | Carbazole-based semicarbazones and hydrazones nih.gov |

| Epigenetics | DNMT1 inhibition. nih.gov | Novel carbazole derivatives with PK properties. nih.gov |

| Infectious Diseases | Antibacterial and antifungal activity. ijrpc.com | Carbazolylpolyhydroquinoline derivatives ijrpc.com |

Integration of Computational and Experimental Approaches in Research

The synergy between computational modeling and experimental synthesis and testing is accelerating the discovery and development of new carbazole-ethanamine derivatives.

Future research will increasingly rely on:

Molecular Docking: In silico docking studies are used to predict the binding affinity of carbazole derivatives to biological targets, guiding the design of more potent inhibitors. nih.gov For example, molecular docking has been used to study the interactions of carbazole-based compounds with the main protease of SARS-CoV-2. mdpi.com

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, photophysical properties, and reaction mechanisms of carbazole derivatives. mdpi.com This information is crucial for the design of new materials for optoelectronic applications and for understanding the reactivity of these compounds.

Pharmacophore Modeling and Virtual Screening: These computational techniques are used to identify novel carbazole derivatives with desired biological activities from large compound libraries.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of new derivatives.

Design of Multi-functional Carbazole-Ethanamine Systems

There is a growing interest in developing single molecules that possess multiple functionalities, and the carbazole-ethanamine scaffold is well-suited for this purpose.

Emerging areas of research include:

Bifunctional Materials for OLEDs: Carbazole derivatives have been designed to act as both emitters and host materials in OLEDs. mdpi.com This simplifies device architecture and can lead to improved performance.

Multi-target Drugs: For complex diseases like Alzheimer's, multi-target-directed ligands are being developed. nih.gov Carbazole-ethanamine derivatives can be designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach.

Theranostic Agents: These are molecules that combine therapeutic and diagnostic capabilities. Carbazole-ethanamine derivatives could be functionalized with imaging agents and therapeutic moieties to create theranostic agents for cancer and other diseases.

Hybrid Materials: The incorporation of carbazole-ethanamine units into polymers or other materials can lead to hybrid systems with novel properties. nih.gov For instance, carbazole-based carboxylated functional monomers have been designed for the functionalization of various surfaces. nih.govnih.gov

The design of novel multifunctional carbazole-based molecules with specific thermal, electrochemical, and optical properties is an active area of research. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9H-Carbazole-2-ethanamine?

- Methodology : Synthesis typically involves alkylation or substitution reactions. For example, carbazole derivatives are often synthesized via nucleophilic substitution using brominated alkanes (e.g., 1,4-dibromobutane) under controlled temperatures (45–60°C) with catalysts like tetrabutylammonium bromide (TBAB). Purification via recrystallization (ethanol) or vacuum distillation is critical to isolate the product .

- Key Considerations : Monitor reaction time (3–24 hours) and stoichiometric ratios to avoid byproducts.

Q. How is the structure of this compound confirmed experimentally?

- Methodology : Use X-ray crystallography (e.g., SHELX software for refinement ), complemented by NMR (¹H/¹³C), IR, and mass spectrometry. For crystalline derivatives, compare unit cell parameters with literature data .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow GHS guidelines for carbazole derivatives: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/skin contact. First-aid measures include rinsing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodology : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading). For example, TBAB improves phase transfer in biphasic systems . Use fractional crystallization or column chromatography for impurity removal .

- Data Analysis : Track yield vs. time curves to identify kinetic bottlenecks.

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Cross-validate NMR/IR data with DFT calculations (e.g., Gaussian09 for electronic structure).

- Check for solvent effects or tautomeric forms.

- Use high-resolution MS to confirm molecular ion peaks .

Q. What are the applications of this compound in electropolymerization?

- Methodology : Incorporate the compound into copolymers (e.g., with thiophene or EDOT derivatives) via electrochemical deposition. Characterize using cyclic voltammetry and impedance spectroscopy to assess capacitive behavior .

- Example : Carbazole-based polymers exhibit tunable luminescence and charge transport, relevant for OLEDs .

Q. How to design experiments for evaluating biological activity (e.g., antibacterial or antitumor effects)?

- Methodology :

- Synthesize derivatives (e.g., thiosemicarbazones) and complex with transition metals (Cu²⁺, Zn²⁺) .

- Perform MIC assays against E. coli or S. aureus and compare with control compounds.

- Use molecular docking to predict binding affinity to target enzymes (e.g., DNA gyrase) .

Q. What computational methods predict the electronic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.